molecular formula C16H25N3 B2453524 2,4-Di-piperidin-1-yl-phenylamine CAS No. 436096-88-7

2,4-Di-piperidin-1-yl-phenylamine

Cat. No. B2453524
CAS RN: 436096-88-7
M. Wt: 259.397
InChI Key: CHRDROHURUMVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Di-piperidin-1-yl-phenylamine” is a chemical compound with the molecular formula C16H25N3 and a molecular weight of 259.4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C16H25N3/c17-15-8-7-14 (18-9-3-1-4-10-18)13-16 (15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.4 and a molecular formula of C16H25N3 .

Scientific Research Applications

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, such as phenyl piperidines, are recognized pharmacophoric groups in several antipsychotic agents. The presence of arylalkyl substituents in these compounds enhances their potency and selectivity for binding affinity at D(2)-like receptors. The study explored the contributions of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles to the selectivity and potency of synthesized agents targeting D(2)-like receptors. The findings underscore the composite structure's role in determining selectivity and potency at these receptors, though specific effects of the arylalkyl moieties are not predictable (Sikazwe et al., 2009).

Trends and Gaps in 2,4-D Herbicide Toxicity Studies

This scientometric review delves into the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide used in agriculture and urban activities. The review identifies trends and gaps in research on 2,4-D's toxicology and mutagenicity, emphasizing the need for future studies to focus on molecular biology, particularly gene expression, and assessments of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).

Psychoactive and Toxic Properties of Piperazines/Piperidines

This review addresses the psychoactive and toxic properties of piperazines/piperidines, which are found in illegal drug products seized in Poland. The paper discusses the importance of understanding the scientific and legal aspects of designer drugs (DDs) to devise suitable legislation and provide a reference for scientists and regulatory bodies engaged in the DD issue (Biliński et al., 2012).

Phytochemistry and Biological Activities of Piper Species

Piper species are known for their aromatic properties and their use as spices. However, their secondary metabolites have shown significant biological effects on human health. Piper species contain diverse suites of secondary metabolites and have been used traditionally to treat various diseases. This comprehensive review discusses the chemical constituents of Piper plants, their use in traditional medicine, their applications as food preservatives, and their significant biological activities, including antioxidant, antibacterial, antifungal, and therapeutic potential against several chronic disorders (Salehi et al., 2019).

Future Directions

Piperidine derivatives, such as “2,4-Di-piperidin-1-yl-phenylamine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “this compound” and similar compounds may continue to be a focus of research in the future.

properties

IUPAC Name

2,4-di(piperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c17-15-8-7-14(18-9-3-1-4-10-18)13-16(15)19-11-5-2-6-12-19/h7-8,13H,1-6,9-12,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRDROHURUMVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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